molecular formula C16H18O3 B1216683 3'-O-Methylbatatasin III CAS No. 101330-69-2

3'-O-Methylbatatasin III

Cat. No. B1216683
M. Wt: 258.31 g/mol
InChI Key: FDJURJXPMJANDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, each tailored to carefully build the molecule's intricate structure. For instance, the total synthesis of related compounds has been achieved through strategies like the C-H activation/Cope rearrangement, which controls key stereocenters in the natural products, making the synthesis feasible using standard chemistry (Davies, Dai, & Long, 2006). This method exemplifies the type of innovative approach that could be applied to synthesize 3'-O-Methylbatatasin III.

Molecular Structure Analysis

The analysis of a molecule's structure is crucial for understanding its properties and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For example, the structural basis for designing potent inhibitors has been elucidated through crystal structure determination, providing insights into molecular interactions and reactivity (Pojer, Ferrer, Richard, Nagegowda, Chye, Bach, & Noel, 2006).

Chemical Reactions and Properties

The reactivity and chemical behavior of complex molecules like 3'-O-Methylbatatasin III are influenced by their functional groups and structural configuration. Studies on related molecules have shown that the presence of specific functional groups can facilitate reactions such as palladium-catalyzed intramolecular amination, which is used for constructing cyclic structures from linear precursors (He, Zhao, Zhang, Lu, & Chen, 2012). Such reactions are integral to modifying and fine-tuning the chemical properties of a molecule.

Scientific Research Applications

Application Summary

3’-O-Methylbatatasin III is one of the main anti-inflammatory components found in the effect fraction of Bletilla striata (EFBS), a traditional Chinese herb . This herb is widely used in the treatment of lung conditions such as silicosis, tuberculosis, and pneumogastric hemorrhage .

Methods of Application

In the study, an LPS-induced acute lung injury model was used to evaluate the anti-inflammatory activities of EFBS . The EFBS was enriched by polyamide column chromatography and characterized by HPLC . A component-knockout method combined with an LPS-induced RAW264.7 cell model was used to verify the main anti-inflammation-contributing ingredients and possible molecular mechanism of anti-inflammatory activity in EFBS .

Results and Outcomes

Pretreatment with the EFBS, which contains 3’-O-Methylbatatasin III, resulted in decreases in wet-to-dry lung weight ratio, neutrophil number, MPO activity, total protein concentration, NO level, and MDA level, as well as IL-1 β, IL-6, MCP-1, and TNF- α concentrations in the bronchoalveolar lavage fluid . Western blot analysis demonstrated the increased expressions of iNOS, COX-2, and NF- κ B p65 in the LPS treatment group, all of which were ameliorated by EFBS pretreatment . Histological examination confirmed the protective effect of the EFBS .

Antifungal Research

Application Summary

3’-O-Methylbatatasin III is a natural compound from the orchid plant Bletilla splendens with antibiotic activity and antispasmodic activity . It exhibits antifungal activity .

Results and Outcomes

While specific results are not available in the search results, the compound is reported to exhibit antifungal activity .

Antitumor Research

Application Summary

3’-O-Methylbatatasin III has been reported to have antitumor properties .

Results and Outcomes

While specific results are not available in the search results, the compound is reported to inhibit the growth of certain cancer cells .

Spasmolytic Research

Application Summary

3’-O-Methylbatatasin III is a natural compound from the orchid plant Bletilla splendens with antibiotic activity and spasmolytic activity .

Results and Outcomes

While specific results are not available in the search results, the compound is reported to exhibit spasmolytic activity .

Glycobiology Research

Application Summary

3’-O-Methylbatatasin III can be used for research in the fields of medicine and pharmacy , including glycobiology .

Results and Outcomes

While specific results are not available in the search results, the compound is reported to be useful for research in glycobiology .

Safety And Hazards

3’-O-Methylbatatasin III is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

properties

IUPAC Name

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-18-15-5-3-4-12(9-15)6-7-13-8-14(17)11-16(10-13)19-2/h3-5,8-11,17H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJURJXPMJANDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331921
Record name 3'-O-Methylbatatasin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-O-Methylbatatasin III

CAS RN

101330-69-2
Record name 3'-O-Methylbatatasin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
L Bai, N Masukawa, M Yamaki, S Takagi - Phytochemistry, 1997 - Elsevier
… , batatasin III-3-Oglucoside and 3'-O-methylbatatasin III-3-O-glucoside, together with their known aglycones, batatasin III and 3'-O-methylbatatasin III. Herein, we report the isolation and …
Number of citations: 36 www.sciencedirect.com
K Sachdev, DK Kulshreshtha - Phytochemistry, 1986 - Elsevier
… Since the mass fragmentation required the presence of a methoxyl and a hydroxyl function in the same aromatic nucleus, 3’-O-methylbatatasin III was assigned the structure 3-hydroxy-~,…
Number of citations: 61 www.sciencedirect.com
C Zhang, D Ning, J Pan, C Chen, C Gao… - Mediators of …, 2021 - hindawi.com
… Results showed that 3-hydroxy-5-methoxy bibenzyl and 3′-O-methylbatatasin III were below … This difference is due to the lack of compounds 3′-O-methylbatatasin III and 3-hydroxy-5…
Number of citations: 13 www.hindawi.com
Y Hernández-Romero, L Acevedo… - Journal of agricultural …, 2005 - ACS Publications
… 1 and 2, as well as synthetic analogues 4‘-hydroxy-3,3‘,5-trimethoxybibenzyl (3), 3,3‘,4‘,5-tetramethoxybibenzyl (4), 3,4‘-dihydroxy-5-methoxybibenzyl (5), 3‘-O-methylbatatasin III (6), 3,3…
Number of citations: 68 pubs.acs.org
H Matsuura, G Saxena, SW Farmer… - Planta …, 1995 - thieme-connect.com
… (1—3) and a 9,10phenanthrene derivative (4) from this material: 3,3'dihydroxy-5 -methoxybibcnzyl (1: batatasin III), 3,3' -dihydroxy-4' .5 -dimethoxybibenzyl (2), 3' -O-methylbatatasin III (3…
Number of citations: 29 www.thieme-connect.com
Y Chen, S Cai, L Deng, Q Xia, LF Du… - Journal of …, 2015 - Wiley Online Library
… , 2,7-dihydroxy-3,4,6-trimethoxy-9,10-dihydrophenanthrene, 2,7-dihydroxy-3,4,6-trimethoxy-​9,​10-​dihydrophenanthrene, batatasin III, orchinol, and 3′-O-methylbatatasin III, …
Y Chen, X Shi, Y Liu, Y Li, Y Zhang - Biochemical Systematics and …, 2013 - cabdirect.org
… These compounds were identified as 3′-O-methylbatatasin III (1), batatasin III (2), gigantol (3), flavidin (4), flavidinin (5), coelogin (6), moscatin (7) and daucosterol (8), by a combination …
Number of citations: 3 www.cabdirect.org
M Yamaki, L Bai, K Inoue, S Takagi - Phytochemistry, 1989 - Elsevier
From tubers of Bletilla striata, three new biphenanthrenes were isolated, together with batatasin Ill and 3′-O-methylbatatasin III. The structures were elucidated from their spectroscopic …
Number of citations: 101 www.sciencedirect.com
H Matsuura, G Saxena, SW Farmer - cmdr.ubc.ca
… (1—3) and a 9,10phenanthrene derivative (4) from this material: 3,3'dihydroxy-5 -methoxybibcnzyl (1: batatasin III), 3,3' -dihydroxy-4' .5 -dimethoxybibenzyl (2), 3' -O-methylbatatasin III (3…
Number of citations: 0 www.cmdr.ubc.ca
Y Hernández-Romero, JI Rojas, R Castillo… - Journal of natural …, 2004 - ACS Publications
A CH 2 Cl 2 −MeOH (1:1) extract prepared from the whole plant of Nidema boothii inhibited spontaneous contractions (IC 50 = 6.26 ± 2.5 μg/mL) of the guinea-pig ileum. Bioassay-…
Number of citations: 94 pubs.acs.org

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